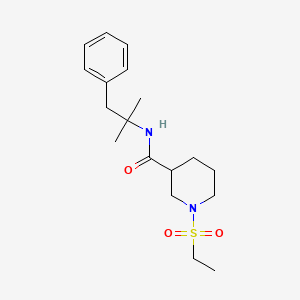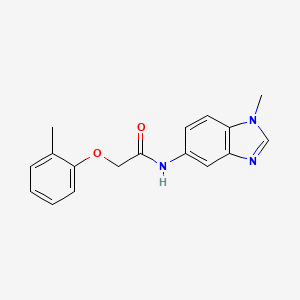
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as DPS-4, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied for its mechanism of action and physiological effects.
作用機序
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide exerts its effects by binding to the μ-opioid receptor, which is involved in pain modulation and the regulation of mood. By binding to this receptor, this compound can reduce pain and inflammation, as well as induce feelings of euphoria. Additionally, this compound has been shown to modulate the activity of other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as induce feelings of euphoria. Additionally, this compound has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has several advantages when used in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been shown to have a high affinity for the μ-opioid receptor, which makes it a useful tool for studying the effects of opioid receptor activation. However, this compound also has limitations in lab experiments. It has been shown to have a short half-life, which means that it may not be suitable for long-term studies. Additionally, this compound has not been extensively studied in vivo, which may limit its applicability in certain experimental settings.
将来の方向性
There are several future directions for research on N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. This may involve studying the effects of this compound in vivo, as well as investigating its potential use in the treatment of various diseases. Finally, research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent.
合成法
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide can be synthesized using a multistep process that involves the reaction of 1-(ethylsulfonyl)piperidine-3-carboxylic acid with 1,1-dimethyl-2-phenylethylamine. The resulting compound is then treated with thionyl chloride to obtain the final product, this compound.
科学的研究の応用
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-ethylsulfonyl-N-(2-methyl-1-phenylpropan-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-24(22,23)20-12-8-11-16(14-20)17(21)19-18(2,3)13-15-9-6-5-7-10-15/h5-7,9-10,16H,4,8,11-14H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDFEQTUKQUKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C)(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)amino]-2-(3-thienylmethyl)-1-propanol dihydrochloride](/img/structure/B5420893.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5420897.png)
![methyl (4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B5420904.png)


![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-phenyl-2-pyrimidinamine](/img/structure/B5420914.png)
![{1-quinolin-2-yl-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5420915.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5420918.png)
![N-[2-(ethylthio)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420924.png)
![3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420929.png)

![3-[(4-iodophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5420953.png)
![4-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5420971.png)
